molecular formula C14H17N3O B11761019 5-Phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

5-Phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B11761019
M. Wt: 243.30 g/mol
InChI Key: FXSILNXUQIFPBI-UHFFFAOYSA-N
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Description

5-Phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a phenyl group, a piperidin-4-ylmethyl group, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a hydrazide with a nitrile oxide, which leads to the formation of the oxadiazole ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and piperidinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

5-Phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-3-(piperidin-4-yl)-1,2,4-oxadiazole
  • 5-Phenyl-3-(morpholin-4-ylmethyl)-1,2,4-oxadiazole
  • 5-Phenyl-3-(pyrrolidin-4-ylmethyl)-1,2,4-oxadiazole

Uniqueness

5-Phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinyl group, in particular, enhances its potential for bioactivity and makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

5-phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H17N3O/c1-2-4-12(5-3-1)14-16-13(17-18-14)10-11-6-8-15-9-7-11/h1-5,11,15H,6-10H2

InChI Key

FXSILNXUQIFPBI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=NOC(=N2)C3=CC=CC=C3

Origin of Product

United States

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